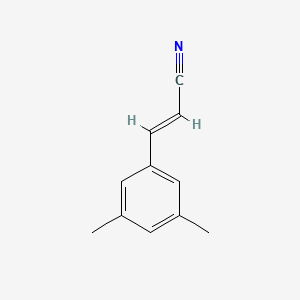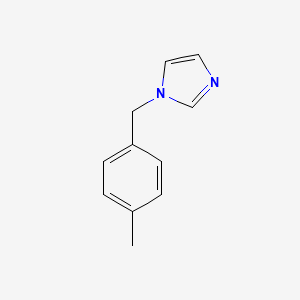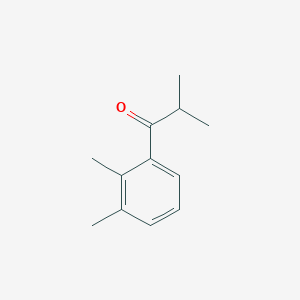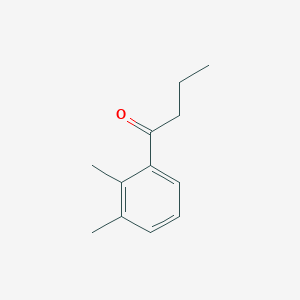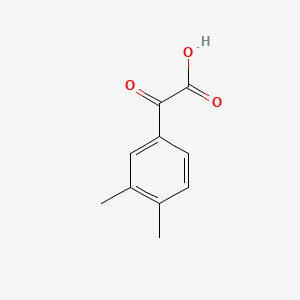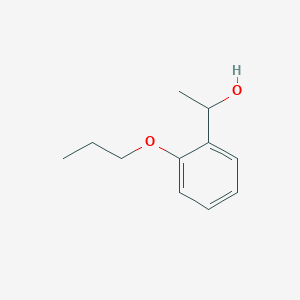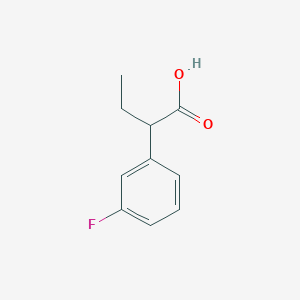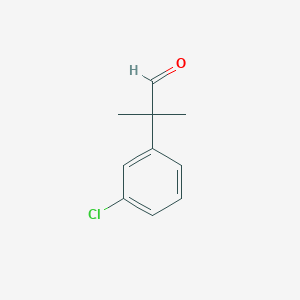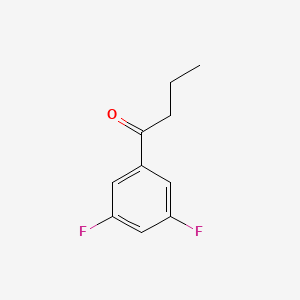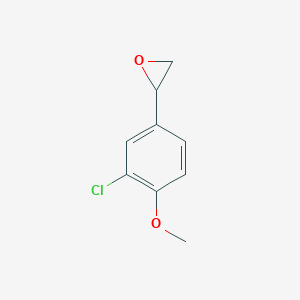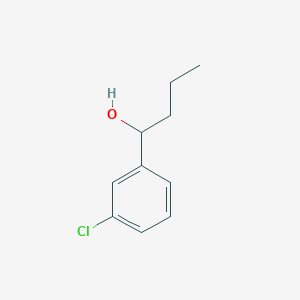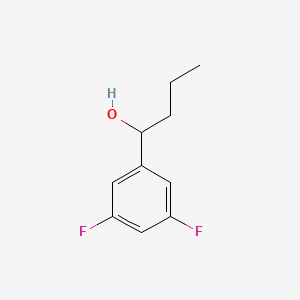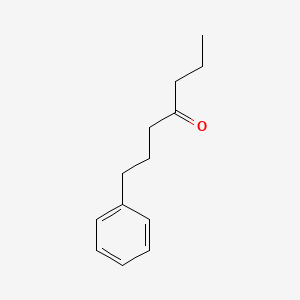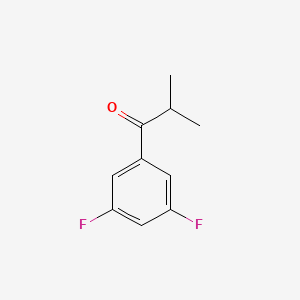
3',5'-Difluoro-2-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',5'-Difluoro-2-methylpropiophenone is a fluorinated aromatic ketone with the molecular formula C_8H_6F_2O. This compound is characterized by the presence of two fluorine atoms and a methyl group on the propiophenone backbone. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available precursors such as 2-methylbenzene-1,3-diol and difluorocarbene.
Reaction Conditions: The key steps involve electrophilic aromatic substitution reactions, where difluorocarbene is introduced to the aromatic ring under controlled conditions, often using a Lewis acid catalyst.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, the compound can be produced using either batch or continuous processes, depending on the scale and desired purity.
Purification: Purification methods such as recrystallization or column chromatography are employed to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, yielding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Lewis acids like aluminum chloride (AlCl_3) are typically employed in electrophilic substitution reactions.
Major Products Formed:
Oxidation Products: 3',5'-Difluoro-2-methylbenzoic acid, 3',5'-Difluoro-2-methylbenzyl alcohol.
Reduction Products: 3',5'-Difluoro-2-methylbenzyl alcohol.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3',5'-Difluoro-2-methylpropiophenone is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the effects of fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3',5'-Difluoro-2-methylpropiophenone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with key signaling molecules and metabolic pathways.
Comparison with Similar Compounds
2,6-Difluorobenzaldehyde: Similar in structure but lacks the methyl group.
3,5-Difluorophenylacetone: Similar fluorination pattern but different ketone position.
2-Methylbenzophenone: Similar methyl group placement but lacks fluorination.
Uniqueness: 3',5'-Difluoro-2-methylpropiophenone stands out due to its specific combination of fluorine atoms and methyl group, which imparts unique chemical and physical properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its importance in modern chemistry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOWJDXECZIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
